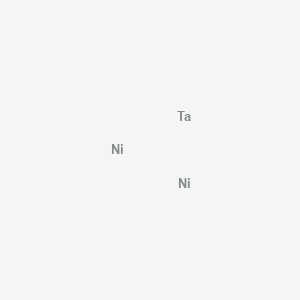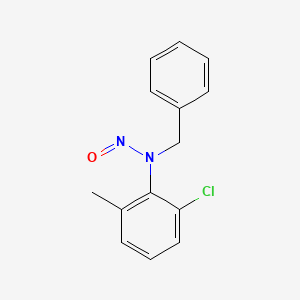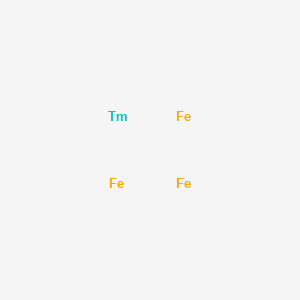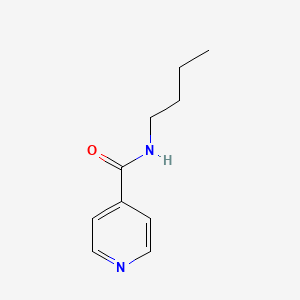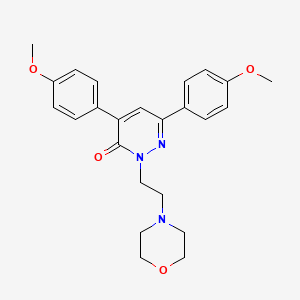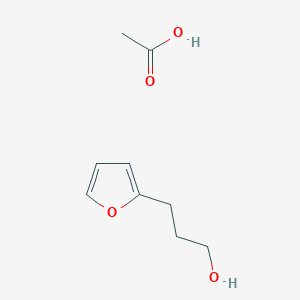
Acetic acid;3-(furan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(furan-2-yl)propan-1-ol is an organic compound that features a furan ring attached to a propanol chain, which is further connected to an acetic acid group. This compound is part of the furan derivatives family, known for their diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(furan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of 1,4-diones to form the furan ring, followed by subsequent functionalization to introduce the propanol and acetic acid groups . Another method includes the bioreduction of precursors using biocatalysts like Lactobacillus paracasei to produce the desired compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of furan derivatives often involves catalytic processes that ensure high yield and purity. The use of eco-friendly reagents and green chemistry principles is becoming increasingly popular in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(furan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones, which are valuable intermediates in organic synthesis.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
Acetic acid;3-(furan-2-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Furan derivatives, including this compound, are being explored for their anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-(furan-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The furan ring can interact with biological macromolecules, disrupting their normal function and leading to antibacterial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Furan: The simplest member of the furan family, known for its reactivity and biological activity.
2-Furoic Acid: An early furan derivative with antibacterial properties.
Furfuryl Alcohol: Used in the synthesis of resins and as a solvent.
Uniqueness
Acetic acid;3-(furan-2-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
13777-75-8 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
acetic acid;3-(furan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10O2.C2H4O2/c8-5-1-3-7-4-2-6-9-7;1-2(3)4/h2,4,6,8H,1,3,5H2;1H3,(H,3,4) |
InChI Key |
PCUTYHJPXDKSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=COC(=C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


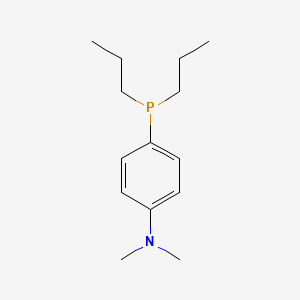
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
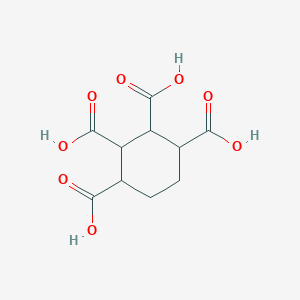

![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
